N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and piperidine rings, for example, are likely to contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the functional groups and the electron distribution within the molecule. The furan ring, for example, is an aromatic heterocycle and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
- The compound has been synthesized and evaluated for its antimicrobial activity. In vitro studies demonstrated significant antibacterial activity against various strains. Additionally, it showed moderate antifungal activity. Docking studies using protein structures further supported these findings .
- The compound’s structural features make it an interesting candidate for drug design. Researchers explore its binding affinities to proteins, potentially leading to novel therapeutic agents. Its N-substituted benzotriazole moiety and piperidine scaffold contribute to its pharmacological potential .
- Benzotriazoles, including the N-substituted variant, find industrial applications beyond their biological activity. They serve as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers. Understanding their properties can enhance material science and industrial processes .
- The compound’s piperidine core has implications in cardiovascular health. Piperidine derivatives have been investigated for their antihypertensive properties. Researchers explore whether this compound could contribute to blood pressure regulation .
- The phenyl-1,3,4-oxadiazole moiety in the compound is a versatile scaffold in medicinal chemistry. It exhibits diverse biological properties, including bactericidal, fungicidal, insecticidal, analgesic, anticancer, anti-HIV, and CNS depressant activities. Researchers continue to explore its potential applications .
- The compound’s structure suggests potential interactions with specific receptors. For example, vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibitors have been investigated for their effects on collagen deposition in liver fibrosis models. Understanding how this compound interacts with receptors could lead to targeted therapies .
Antimicrobial Activity
Medicinal Chemistry and Drug Design
Industrial Applications
Cardiovascular Research
1,3,4-Oxadiazole Scaffold
Targeted Therapies and Receptor Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20(18-12-16-4-1-2-6-19(16)27-21(18)25)22-13-15-7-9-23(10-8-15)14-17-5-3-11-26-17/h1-6,11-12,15H,7-10,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGJLUNBCRJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide |
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